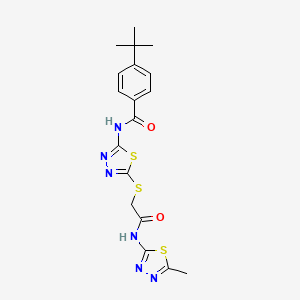
4-(tert-butyl)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H20N6O2S3 and its molecular weight is 448.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
The synthesis of 1,3,4-thiadiazoles, a chemical structure related to the compound , has been extensively researched. Chauhan et al. (2018) reported a method for dimerizing primary thioamides into 1,2,4-thiadiazoles using tert-butyl nitrite, a process relevant to understanding the chemical behavior of similar compounds (Chauhan et al., 2018). Additionally, Demchuk et al. (1989) developed a synthesis method for 1,3,4-thiadiazoles by reacting thioamides with tert-butyl hypochlorite, contributing to the knowledge of chemical reactions involving similar compounds (Demchuk et al., 1989).
Biological and Pharmacological Properties
1,3,4-thiadiazoles, closely related to the compound , have been studied for their biological properties. For instance, a study by Tiwari et al. (2017) synthesized compounds containing a thiadiazole scaffold and evaluated their anticancer activity, suggesting potential biomedical applications of related compounds (Tiwari et al., 2017). Similarly, Castelino et al. (2014) and Kumara et al. (2015) explored the antimicrobial and larvicidal activities of novel thiadiazole derivatives, indicating the utility of these compounds in pest control and antimicrobial research (Castelino et al., 2014), (Kumara et al., 2015).
Antitumor and Antioxidant Effects
Exploring the potential antitumor and antioxidant effects, Hamama et al. (2013) synthesized new derivatives of 1,3,4-thiadiazoles and evaluated them as potential antitumor agents, providing insights into the therapeutic potential of similar compounds (Hamama et al., 2013).
Photodynamic Therapy Applications
Investigating the use in photodynamic therapy, Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives containing a thiadiazole moiety, highlighting the potential use of similar compounds in cancer treatment (Pişkin et al., 2020).
Polymer Science
In the field of polymer science, Hsiao et al. (2000) explored the synthesis and properties of polyamides based on derivatives including tert-butyl, contributing to our understanding of how similar compounds might be used in polymer development (Hsiao et al., 2000).
Propriétés
IUPAC Name |
4-tert-butyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S3/c1-10-21-22-15(28-10)19-13(25)9-27-17-24-23-16(29-17)20-14(26)11-5-7-12(8-6-11)18(2,3)4/h5-8H,9H2,1-4H3,(H,19,22,25)(H,20,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUOPNIYDKVAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl]propanamide](/img/structure/B2507031.png)
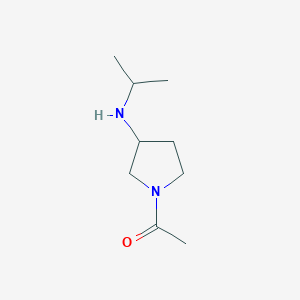
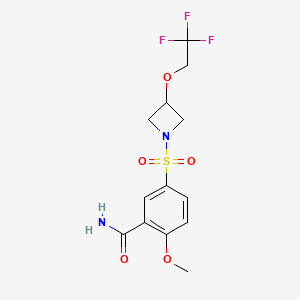
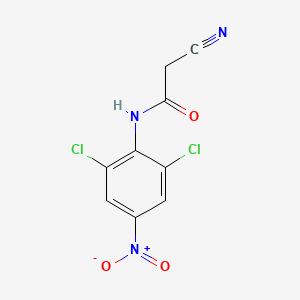
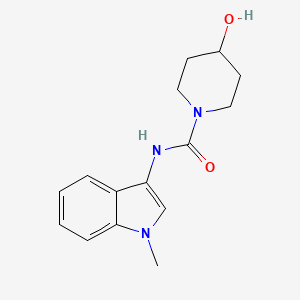
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2507041.png)

![N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]benzamide](/img/structure/B2507044.png)
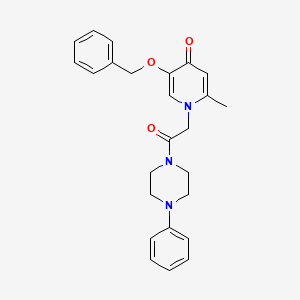
![3-Chloro-4-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2507046.png)

![4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2507051.png)
![Benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2507052.png)
